![molecular formula C21H25FN6O2S B2750181 N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-2-propan-2-ylimidazole-4-sulfonamide CAS No. 2380192-30-1](/img/structure/B2750181.png)
N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-2-propan-2-ylimidazole-4-sulfonamide
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Overview
Description
N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-2-propan-2-ylimidazole-4-sulfonamide is a novel compound with potential therapeutic applications. Its chemical structure comprises a central pyrimidine ring with phenyl-substituted thiourea motifs. The compound’s design is based on the pharmacologically important structural pyridine pyrimidine pharmacophore, aiming to address type II diabetes mellitus .
Molecular Structure Analysis
The molecular formula of N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-2-propan-2-ylimidazole-4-sulfonamide is C19H19FN6O . It consists of a pyrimidine core with a phenyl-substituted thiourea group. The fluorine substitution and other functional groups contribute to its biological activity.
Chemical Reactions Analysis
The compound’s inhibitory potential against α-glucosidase, a crucial enzyme in treating type II diabetes mellitus, has been investigated. Compounds derived from this structure, such as 4i, 4f, 4h, 4c, and 4e, exhibited better inhibition than the reference compound acarbose. The quantitative structure–activity relationship (QSAR) of these synthesized compounds was also studied .
properties
IUPAC Name |
N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-2-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O2S/c1-14(2)20-25-17(12-26(20)3)31(29,30)27(4)16-10-28(11-16)21-18(22)19(23-13-24-21)15-8-6-5-7-9-15/h5-9,12-14,16H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPWHMVNIQPQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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